Glycinamide ribonucleotide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMLSFOUZUIOB-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143478 | |
| Record name | Glycineamide ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycineamideribotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10074-18-7 | |
| Record name | Glycinamide ribonucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10074-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycineamide ribonucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010074187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycineamide ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCINEAMIDE RIBONUCLEOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K343GZ6PUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycineamideribotide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Significance in De Novo Purine Nucleotide Biosynthesis Pathways
The de novo synthesis of purines is a conserved and fundamental metabolic pathway that assembles the purine (B94841) ring from simpler precursor molecules. This process, occurring in the cytosol, involves a ten-step reaction sequence that converts phosphoribosyl pyrophosphate (PRPP) into inosine (B1671953) monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are derived. fiveable.mesci-hub.sewikipedia.org
Glycinamide (B1583983) ribonucleotide is the product of the second step in this vital pathway. researchgate.net The reaction is catalyzed by glycinamide ribonucleotide synthetase (GARS), which facilitates the ATP-dependent condensation of 5-phosphoribosyl-1-amine (PRA) with the amino acid glycine (B1666218). ontosight.airesearchgate.net This step is significant as it incorporates the glycine molecule, which contributes atoms C4, C5, and N7 to the final purine ring structure. columbia.edu
Following its synthesis, GAR is promptly utilized as a substrate for the third step of the pathway, which is catalyzed by this compound transformylase (GART). wikipedia.orgebi.ac.uk This enzyme transfers a formyl group from a cofactor, 10-formyltetrahydrofolate (fTHF), to the amino group of GAR. wikipedia.orgebi.ac.uk The product of this reaction is N-formylthis compound (FGAR). wikipedia.orgresearchgate.net In humans, the GARS and GART enzymes, along with aminoimidazole ribonucleotide synthetase (AIRS), exist as a single trifunctional protein, which is thought to enhance the efficiency of the pathway by channeling substrates between active sites. wikipedia.orgresearchgate.net
The sequential reactions involving GAR are crucial for the continuation of the purine synthesis pathway. Any disruption in the formation or consumption of GAR can halt the production of IMP, thereby affecting the cell's ability to produce the necessary purine nucleotides for essential cellular functions. ontosight.ai
Role in Cellular Metabolism and Nucleotide Homeostasis
This compound Synthetase (GARS)
This compound synthetase (GARS), also known as phosphoribosylglycinamide synthetase, is a crucial enzyme in the de novo purine biosynthesis pathway. wikipedia.org It catalyzes the second step, which involves the conversion of 5-phospho-D-ribosylamine (PRA), glycine, and ATP into this compound (GAR), ADP, and inorganic phosphate (B84403) (Pi). rcsb.orgnih.gov This reaction is essential for the formation of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as molecules involved in energy transfer and cellular signaling. vulcanchem.com
The structure of GARS from Escherichia coli has been extensively studied and reveals a multi-domain architecture. rcsb.org It is comprised of four domains labeled N, A, B, and C. rcsb.org The N, A, and C domains form a large central core, while the smaller B domain is more extended and connected by flexible hinge regions, which allows for significant movement during catalysis. rcsb.orgnih.gov The active site is located in a cleft between the core domains and the B domain. rcsb.org
Catalytic Reaction Mechanism of GARS
The catalytic mechanism of GARS is a complex process that involves the ordered binding of substrates and a series of conformational changes in the enzyme.
GARS operates through an ordered, sequential mechanism where 5-phospho-D-ribosylamine (PRA) is the first substrate to bind, followed by ATP, and then glycine. wikipedia.org The release of products is also ordered, with phosphate being released first, followed by ADP and finally GAR. wikipedia.org
The binding of substrates induces significant conformational changes in the enzyme. For instance, the binding of ATP causes the B domain to move, highlighting its flexibility and importance in catalysis. nih.govresearchgate.net The N and C domains are primarily responsible for substrate specificity, ensuring that the correct molecules are positioned for the reaction. rcsb.orgacs.org The phosphate group of GAR and the ribose ring oxygen of PRA are critical for substrate recognition and binding. wikipedia.org
| Substrate/Product | Binding Order | Release Order | Key Recognition Features |
|---|---|---|---|
| 5-phospho-D-ribosylamine (PRA) | 1 | - | Ribose ring oxygen, phosphate group wikipedia.org |
| ATP | 2 | - | Adenosine (B11128) and phosphate groups nih.gov |
| Glycine | 3 | - | Amino and carboxyl groups wikipedia.org |
| Phosphate (Pi) | - | 1 | - |
| ADP | - | 2 | - |
| This compound (GAR) | - | 3 | - |
The reaction catalyzed by GARS proceeds through the formation of a high-energy glycyl-phosphate intermediate. nih.gov This two-step process begins with the nucleophilic attack of the carboxylate oxygen of glycine on the γ-phosphorus of ATP. wikipedia.orgnih.gov This initial reaction forms the glycyl-phosphate intermediate and releases ADP. nih.gov Subsequently, the amino group of PRA attacks the carbonyl carbon of the activated glycyl-phosphate. wikipedia.org This leads to the formation of a carbon-nitrogen bond and the release of inorganic phosphate, yielding the final product, GAR. wikipedia.orgnih.gov The formation of this activated intermediate is a key feature of the catalytic strategy, though the structure of the glycyl-phosphate intermediate bound to the enzyme has not yet been experimentally determined. nih.gov
ATP hydrolysis is the driving force for the GARS-catalyzed reaction, providing the necessary energy for the formation of the peptide bond in GAR. wikipedia.org The cleavage of the high-energy phosphoanhydride bond in ATP to form ADP and Pi is a highly exergonic process. wikipedia.org This energy release is coupled to the endergonic synthesis of GAR. nih.gov The hydrolysis of ATP is facilitated by the enzyme's active site, which contains residues that bind ATP and two Mg²⁺ ions. nih.govnih.gov The breaking of the Pγ–Oβγ bond in ATP is a critical step that leads to the formation of the glycyl-phosphate intermediate. rsc.org This process involves the polarization of a lytic water molecule by active site residues, which promotes the nucleophilic attack. rsc.orgnih.gov The energy from ATP hydrolysis also induces conformational changes in the enzyme that are necessary for catalysis and product release. wikipedia.org
Enzymatic Specificity of GARS
GARS exhibits a high degree of specificity for its natural substrates: PRA, glycine, and ATP. wikipedia.org However, studies with analogs have provided insights into the structural features required for substrate binding and catalysis. For the glycine-binding site, analogs such as sarcosine (B1681465) (N-methylglycine) and β-alanine can be utilized, although with a lower affinity compared to glycine. nih.gov
Regarding the ribonucleotide portion, analogs of GAR with modifications to the glycine side chain, the ribose ring, and the phosphate group have been tested. nih.gov Many of these analogs, with the exception of an O-phosphonate, were found to be substrates in the reverse reaction, indicating some flexibility in the active site. nih.gov Similarly, analogs of PRA with modified carbocyclic structures can also serve as substrates for the forward reaction, albeit with reduced efficiency. nih.gov This demonstrates that while GARS is highly specific, it can tolerate certain modifications in its substrates. The N and C domains of the enzyme are thought to be the primary determinants of this substrate specificity. rcsb.orgacs.org
| Substrate | Accepted Analogs | Notes on Efficiency |
|---|---|---|
| Glycine | Sarcosine (N-methylglycine), β-alanine | Reduced affinity compared to glycine. nih.gov |
| This compound (GAR) | Analogs with side chain, ribose ring, and phosphate modifications (excluding O-phosphonate) | Serve as substrates in the reverse reaction with comparable Vmax but higher Km values. nih.gov |
| Phosphoribosylamine (B1198786) (PRA) | Chiral cyclopentane (B165970) and cyclopentene (B43876) derivatives, chiral carbocyclic phosphonate (B1237965) | Serve as substrates in the forward reaction with higher Km and lower Vmax values. nih.gov |
GARS Isoforms and Species-Specific Characteristics (e.g., PurD, PurK, PurT, PurP)
It is important to note that PurK, PurT, and PurP are distinct enzymes involved in different steps of the purine biosynthetic pathway and are not isoforms of GARS. nih.govresearchgate.net PurK is an AIR carboxylase, PurT is a formyltransferase that can use formate (B1220265), and PurP is a purine nucleoside phosphorylase. researchgate.net
Inter-Enzyme Channeling to GARS: Phosphoribosylamine Transfer
In the de novo purine biosynthesis pathway, the product of one enzymatic reaction often serves as the substrate for the next. To enhance efficiency and protect chemically labile intermediates, cells have evolved mechanisms for substrate channeling, where intermediates are directly transferred between sequential enzymes without diffusing into the bulk solvent. tandfonline.comunl.edunih.gov One such unstable intermediate is 5-phosphoribosylamine (PRA), the precursor to GAR. tandfonline.com
The synthesis of PRA is catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), which then must be delivered to this compound synthetase (GARS) for the subsequent reaction. In humans, GARS is part of a trifunctional enzyme that also includes this compound transformylase (GARTfase) and aminoimidazole ribonucleotide synthetase (AIRS). wikipedia.orgnih.gov The unstable nature of PRA, with a calculated half-life of about 0.6 seconds at 90°C in the hyperthermophile Aquifex aeolicus, suggests that its free diffusion between GPAT and GARS is unlikely. researchgate.net
Evidence points towards a coupled reaction where PRA is directly transferred from GPAT to GARS. nih.govresearchgate.net This channeling is thought to be facilitated by transient interactions between the enzymes, although stable complexes have not been directly observed. nih.gov This direct transfer prevents the degradation of PRA and ensures its efficient conversion to GAR. tandfonline.comunl.edu The concept of substrate channeling is further supported by the organization of purine biosynthetic enzymes into dynamic, multi-enzyme complexes known as "purinosomes," which are thought to enhance pathway flux by co-localizing sequential enzymes. molbiolcell.orgresearchgate.net
This compound Transformylase (GARTfase)
This compound transformylase (GARTfase), also known as phosphoribosylglycinamide formyltransferase, catalyzes the third step in de novo purine biosynthesis. nih.govnih.gov This enzyme facilitates the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to the amino group of GAR, yielding N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (fGAR) and tetrahydrofolate (THF). wikipedia.orgiucr.org In humans, GARTfase exists as the C-terminal domain of a trifunctional protein that also contains GARS and AIRS activities. nih.govnih.gov
Catalytic Reaction Mechanism of GARTfase
The catalytic mechanism of GARTfase has been the subject of extensive study and involves a series of well-orchestrated steps to facilitate the formyl transfer.
The reaction is initiated by the binding of the cofactor, 10-formyltetrahydrofolate, to the active site of GARTfase. nih.govreactome.orgreactome.org This binding induces conformational changes that prepare the active site for the subsequent binding of GAR. ebi.ac.uk The formyl group is transferred from the N10 position of tetrahydrofolate to the terminal amino group of this compound. nih.govebi.ac.uk This transfer is a critical step in the incorporation of a carbon atom into the growing purine ring. nih.gov Key active site residues, including Asn106 and His108, play a role in positioning the formyl group correctly for the subsequent nucleophilic attack. ebi.ac.uk
The core of the GARTfase reaction is a nucleophilic acyl substitution. wikipedia.orgoregonstate.edu The amino group of GAR, in its unprotonated form, acts as the nucleophile, attacking the carbonyl carbon of the formyl group on 10-formyl-THF. ebi.ac.ukmasterorganicchemistry.comchemconnections.org This attack leads to the formation of a transient, high-energy tetrahedral intermediate. ebi.ac.ukoregonstate.edulibretexts.org The stability of this intermediate is crucial for the reaction to proceed. Active site residues, such as His108 and Asn106, are thought to stabilize the negatively charged oxyanion of this tetrahedral intermediate through hydrogen bonding. ebi.ac.uk The tetrahedral intermediate then collapses, breaking the bond between the formyl group and the N10 of tetrahydrofolate, resulting in the formation of the product, fGAR, and the release of THF. ebi.ac.uklibretexts.org A conserved water molecule, activated by Asp144, is believed to facilitate the necessary proton transfers during this process. ebi.ac.uk
Kinetic studies of human GARTfase have established that the enzyme follows an ordered-sequential Bi-Bi kinetic mechanism. nih.govlibretexts.org In this type of mechanism, the substrates must bind to the enzyme in a specific order before any products are released. libretexts.orgalmerja.com For GARTfase, the folate substrate, 10-formyltetrahydrofolate, binds first to the enzyme. nih.govresearchgate.net The binding of the folate cofactor induces a conformational change that creates or exposes the binding site for the second substrate, GAR. almerja.com Once both substrates are bound, forming a ternary complex, the catalytic reaction occurs, and the products are then released in a specific order. libretexts.orgalmerja.com This ordered mechanism ensures that the reaction proceeds in a controlled and efficient manner.
Enzymatic Specificity of GARTfase
GARTfase exhibits a high degree of specificity for its substrates, GAR and 10-formyltetrahydrofolate. nih.govnih.gov While the E. coli enzyme has been extensively used as a model, studies on human GARTfase have revealed differences, highlighting the importance of studying the human enzyme for therapeutic applications. nih.govnih.gov The enzyme's active site is structured to precisely accommodate the this compound and the folate cofactor. nih.gov Mutational studies have identified several conserved active site residues, such as Asn106, His108, and Asp144, that are critical for substrate binding and catalysis. nih.gov Even conservative substitutions of these residues can lead to inactive enzymes, underscoring their importance in maintaining the precise geometry and electronic environment of the active site required for efficient catalysis. nih.gov
GARTfase Isoforms and Gene Expression (e.g., PurN, PurT)
This compound formyltransferase (GARTfase), the enzyme that catalyzes the formylation of GAR to formylglycinamide ribotide (FGAR), exists in different forms, notably in prokaryotes like Escherichia coli. wikipedia.orgwikipedia.org These variations highlight different evolutionary strategies for the same biochemical step. In E. coli, two distinct genes, purN and purT, encode for GARTfase activity. wikipedia.orgnih.gov While both enzymes catalyze the same reaction, they utilize different formyl donors and exhibit distinct regulatory mechanisms. nih.gov In contrast, humans possess only the purN type. wikipedia.org The purN gene in E. coli is located adjacent to the purM gene (encoding AIR synthetase), and their expression is coordinated, forming a purMN operon. nih.gov
Folate-Dependent vs. Formate-Dependent GARTfase
The primary distinction between the products of the purN and purT genes lies in their dependency on a cofactor.
Folate-Dependent GARTfase (PurN): The enzyme encoded by the purN gene is a tetrahydrofolate (THF)-dependent enzyme. wikipedia.org It facilitates a nucleophilic acyl substitution, transferring a formyl group from 10-formyltetrahydrofolate (fTHF) to GAR. wikipedia.org This is the canonical pathway observed in humans and many other organisms. wikipedia.orgnih.gov Research suggests that in humans, the folate-metabolizing enzyme complex may channel carbons from glycine and serine specifically to this GARTfase. nih.gov
Formate-Dependent GARTfase (PurT): The purT gene product in E. coli represents an alternative, non-folate-dependent mechanism. nih.govnih.gov This enzyme utilizes formate and ATP to formylate GAR, proceeding through a formyl phosphate intermediate. wikipedia.orgnih.gov The existence of this dual system in E. coli suggests a metabolic flexibility, ensuring purine biosynthesis can proceed even under conditions where the folate-dependent pathway might be limited. nih.gov Only strains of E. coli deficient in both purN and purT genes require an external purine source for growth. nih.gov
| Feature | Folate-Dependent GARTfase (PurN) | Formate-Dependent GARTfase (PurT) |
| Gene | purN wikipedia.orgmorf-db.org | purT nih.govuniprot.org |
| Cofactor/Formyl Source | 10-formyltetrahydrofolate (fTHF) wikipedia.org | Formate and ATP wikipedia.orgnih.gov |
| Mechanism | Direct formyl transfer from fTHF wikipedia.org | Proceeds via a formyl phosphate intermediate wikipedia.orgnih.gov |
| Organisms | Humans, E. coli, yeast, avians wikipedia.org | E. coli wikipedia.orgnih.gov |
| Human Homolog | Present wikipedia.org | Absent wikipedia.org |
Mammalian Trifunctional Enzyme Complex (GARS-AIRS-GARTfase)
In mammals, including humans, the enzymatic activities for three non-consecutive steps of the de novo purine biosynthesis pathway are consolidated into a single, large polypeptide. wikipedia.orgnih.gov This trifunctional protein, encoded by the GART gene on chromosome 21, combines the activities of this compound synthetase (GARS), aminoimidazole ribonucleotide synthetase (AIRS), and this compound formyltransferase (GARTfase). nih.govnih.govoup.com This complex catalyzes steps 2, 5, and 3 of the pathway, respectively. wikipedia.orgresearchgate.net The GARTfase activity resides in the C-terminal domain of this 110 kDa protein. wikipedia.org The gene's location on chromosome 21 has led to investigations into its overexpression in individuals with Down syndrome. wikipedia.orgnih.gov
Functional Domain Interplay and Throughput Enhancement
The fusion of these three enzymatic domains into a single protein is believed to confer significant kinetic advantages. The proximity of the catalytic sites is thought to facilitate substrate channeling, where the product of one reaction is passed directly to the next active site, minimizing diffusion into the bulk solvent and protecting unstable intermediates. nih.gov
GART Domain Characterization within the Trifunctional Protein
The GARTfase domain at the C-terminus of the human trifunctional protein has been a subject of intense study, partly due to its role as a target for anticancer drugs. wikipedia.orgnih.gov Researchers have successfully expressed this domain independently in E. coli, demonstrating that it can function as a stable, monofunctional enzyme with catalytic properties comparable to the native trifunctional protein. nih.gov This has been invaluable for detailed structural and functional analyses, which were previously hampered by the instability and size of the full-length protein. nih.gov
X-ray crystallography has revealed the three-dimensional structure of the human GART domain, identifying a cleft between two subdomains that forms the active site. wikipedia.orgacs.org This site contains distinct binding pockets for the GAR substrate and the folate cofactor. wikipedia.org Site-directed mutagenesis studies have identified specific amino acid residues, such as Aspartate 951 and Histidine 915, as being critical for its catalytic activity. nih.gov Comparing the human GART domain with its E. coli counterpart reveals differences in the electrostatic surface potentials, which may explain variations in the binding affinity for certain folate-based inhibitors and substrates. acs.org
Regulation of Glycinamide Ribonucleotide Pathway Activity
Transcriptional Regulation of Enzymes
The expression of the genes encoding the enzymes of the purine (B94841) biosynthesis pathway is subject to sophisticated transcriptional control mechanisms. These mechanisms allow the cell to adjust the rate of purine synthesis in response to the availability of purines in the environment and the intracellular metabolic state.
PurR Protein and Corepressor Mechanisms
A central player in the transcriptional regulation of purine biosynthesis in many bacteria is the PurR protein. This protein functions as a transcriptional repressor, binding to specific DNA sequences known as PurBoxes located in the promoter regions of the purine biosynthesis genes. The binding of PurR to these operator sites physically obstructs the binding of RNA polymerase, thereby inhibiting the transcription of the downstream genes.
The DNA-binding activity of PurR is modulated by corepressors, which are small molecules that signal the abundance of purines. In Escherichia coli, the primary corepressors for PurR are hypoxanthine (B114508) and guanine. When intracellular levels of these purine bases are high, they bind to the PurR protein, inducing a conformational change that increases its affinity for the PurBox operator sequences. This enhanced binding leads to a more effective repression of the purine biosynthesis genes. Conversely, when purine levels are low, the corepressors dissociate from PurR, reducing its affinity for the DNA and allowing for the transcription of the pathway's enzymes to proceed. The PurR protein itself is also autoregulated, controlling its own expression.
| Component | Function | References |
|---|---|---|
| PurR Protein | Transcriptional repressor that binds to PurBox operator sites. | |
| PurBox | Specific DNA sequence in the promoter region of purine biosynthesis genes. | |
| Hypoxanthine | Corepressor that binds to PurR, enhancing its DNA-binding activity. | |
| Guanine | Corepressor that binds to PurR, enhancing its DNA-binding activity. |
Intronic Polyadenylation and Gene Expression Modulation
In vertebrates, the regulation of gene expression for some enzymes in the purine biosynthesis pathway is further complicated by alternative processing of the primary RNA transcript. A notable example is the glycinamide (B1583983) ribonucleotide formyltransferase (GART) gene, which in humans encodes a trifunctional protein with phosphoribosylglycinamide synthetase (GARS), phosphoribosylglycinamide formyltransferase (GART), and phosphoribosylaminoimidazole synthetase (AIRS) activities.
Research has shown that the GART gene can produce two different functional proteins through a process called intronic polyadenylation. In this process, a polyadenylation signal within an intron can be recognized and utilized, leading to the premature termination and polyadenylation of the transcript. This results in a shorter mRNA molecule that is translated into a monofunctional GARS protein. Alternatively, if the intronic polyadenylation signal is bypassed, the full-length pre-mRNA is processed through splicing to produce a longer transcript that is translated into the trifunctional GART protein. This mechanism allows for the differential expression of enzymes with distinct functions from a single gene, providing another layer of control over the purine biosynthesis pathway. The choice between intronic polyadenylation and splicing can be influenced by various cellular factors and developmental cues, thereby modulating the relative levels of the different enzymatic activities.
Allosteric Regulation of Purine Biosynthesis Enzymes
In addition to transcriptional control, the activity of key enzymes in the glycinamide ribonucleotide pathway is directly regulated by the binding of small molecules to allosteric sites. This allows for rapid, moment-to-moment adjustments in the rate of purine synthesis in response to changes in the intracellular concentrations of substrates, products, and other metabolic effectors.
Feedback Inhibition by Purine Nucleotides
The first committed step in the de novo purine biosynthesis pathway, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, is catalyzed by amidophosphoribosyltransferase. This enzyme is a major site of allosteric regulation and is subject to feedback inhibition by the end products of the pathway, namely purine ribonucleotides. Adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), adenosine diphosphate (B83284) (ADP), and guanosine diphosphate (GDP) can all bind to allosteric sites on the enzyme, leading to a decrease in its catalytic activity.
Activation by Phosphoribosyl Pyrophosphate
In contrast to the inhibitory effects of purine nucleotides, the substrate of the first committed step, 5-phosphoribosyl-1-pyrophosphate (PRPP), acts as an allosteric activator of amidophosphoribosyltransferase. The binding of PRPP to the enzyme induces a conformational change that promotes the binding of the other substrate, glutamine, and enhances the enzyme's catalytic efficiency. This activation by a key precursor ensures that the pathway is stimulated when the building blocks for nucleotide synthesis are readily available. In some organisms, PRPP also plays a role in transcriptional regulation by binding to the PurR repressor and reducing its affinity for DNA, thereby derepressing the purine biosynthesis genes.
| Regulator | Effect | Mechanism | References |
|---|---|---|---|
| AMP, GMP, ADP, GDP | Inhibition | Bind to allosteric and catalytic sites, causing a conformational change that reduces enzyme activity. Inhibition is often synergistic. | |
| PRPP | Activation | Binds to the enzyme, inducing a conformational change that increases affinity for glutamine and enhances catalytic activity. |
Metabolic Flux Control and Pathway Coordination
The efficient synthesis of this compound and subsequent purine nucleotides requires not only the regulation of individual enzymes but also the coordination of the entire pathway with other metabolic processes within the cell. This coordination ensures a balanced supply of precursors and energy, and directs the flow of metabolites according to cellular demands.
The de novo purine biosynthesis pathway is energetically expensive, consuming multiple molecules of ATP for the synthesis of one molecule of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. To meet this high energy demand, the enzymes of the pathway have been shown to colocalize with mitochondria, the primary sites of ATP production in the cell. This spatial organization is thought to facilitate the channeling of ATP directly to the purine synthesis machinery, thereby increasing the efficiency of the pathway.
Furthermore, the formation of a multi-enzyme complex, termed the "purinosome," has been observed in human cells under conditions of purine depletion. This dynamic structure is thought to bring the sequential enzymes of the pathway into close proximity, which can enhance metabolic flux by facilitating the transfer of intermediates from one active site to the next, a process known as substrate channeling.
The purine biosynthesis pathway is also intricately linked with other metabolic pathways, such as pyrimidine (B1678525) biosynthesis and amino acid metabolism. The synthesis of both purine and pyrimidine nucleotides utilizes the common precursor PRPP, and the enzymes that synthesize PRPP are subject to feedback inhibition by both types of nucleotides, ensuring a coordinated production. Additionally, several amino acids, including glutamine, glycine (B1666218), and aspartate, are essential building blocks for the purine ring. The availability of these amino acids is therefore crucial for purine synthesis, and their metabolism is coordinated with the purine pathway to meet cellular needs. Central metabolic regulators, such as the mTOR signaling pathway, play a role in sensing the availability of nutrients like amino acids and growth signals, and in turn, regulate the expression and activity of enzymes involved in purine biosynthesis to match cell growth and proliferation.
pH-Dependent Activity and Conformational Control
The enzymatic activity within the this compound (GAR) pathway is intricately regulated by pH, which induces significant conformational changes that directly impact catalytic efficiency. Research has predominantly focused on this compound transformylase (GAR Tfase), a key enzyme in this pathway, revealing a strong correlation between ambient pH, its three-dimensional structure, and its functional state.
Human GAR Tfase demonstrates maximal catalytic activity in a slightly alkaline environment, with an optimal pH range of 7.5 to 8.0. wikipedia.orgnih.gov Deviations from this optimal range, particularly towards more acidic conditions, lead to a marked decrease in enzyme activity. This pH sensitivity is rooted in conformational alterations, especially within loops responsible for substrate binding. wikipedia.org At a low pH of approximately 4.2, these substrate-binding loops adopt a conformation that obstructs the binding cleft, thereby preventing the substrate from accessing the active site. nih.gov Conversely, at an optimal pH of 8.5, the loops are in a conformation that allows for substrate binding. nih.gov
A critical aspect of this pH-dependent regulation is the enzyme's quaternary structure. GAR Tfase can exist as both a monomer and a dimer, with the equilibrium between these two states being highly sensitive to pH. nih.gov In crystalline forms at a pH of 6.75, the enzyme is observed as a tightly packed dimer. However, in solution, as the pH increases to the optimal range (pH 7.5), the dimer reversibly dissociates into its monomeric form. nih.gov The monomeric state is associated with maximal catalytic efficiency, suggesting that this dissociation is a key component of pH-driven activity modulation. nih.gov
This transition between monomer and dimer is linked to the protonation state of specific amino acid residues at the dimer interface, particularly histidine residues H54 and H73. nih.gov The apparent pKa for this transition is approximately 7.16. nih.gov The protonation of these histidines at lower pH values likely stabilizes the dimeric form, which is less active.
Furthermore, pH influences the conformation of a flexible active site loop (residues 110-131 in E. coli GarTfase). psu.edunih.gov At an inactive pH of 3.5, this loop is disordered. psu.edunih.gov As the pH is raised to 7.5, where the enzyme is active, this loop transitions to an ordered loop-helix structure. psu.edunih.gov This ordering has a direct impact on key catalytic residues within the active site, such as His108, by stabilizing them in a catalytically competent orientation. psu.edu The movement of this loop also facilitates the binding of the folate cofactor and shields the active site from the solvent. psu.edunih.gov The interplay between the protonation states of crucial residues like His108 and Asp144 is fundamental to the catalytic mechanism and is governed by the surrounding pH. nih.gov
Computational studies, such as pH-replica exchange molecular dynamics simulations, have corroborated these experimental findings by modeling the pH-dependent structural changes and predicting the pH-activity curve. researchgate.netnih.gov These models help identify the specific protonation states of catalytic residues that are essential for maintaining structural integrity, ligand binding, and catalysis. researchgate.netchemrxiv.org
The table below summarizes the research findings on the pH-dependent behavior of GAR Tfase.
| pH Value | Enzyme State/Conformation | Activity Level | Reference(s) |
| ~4.2 | Substrate binding loop obstructs binding cleft | Inactive | wikipedia.orgnih.gov |
| 6.75 - 6.8 | Exists predominantly as a dimer | Low | nih.gov |
| 7.16 | Apparent pKa for monomer-dimer transition | Transition State | nih.gov |
| 7.5 - 8.0 | Exists predominantly as a monomer; Active site loop is ordered | Optimal/Maximum | wikipedia.orgnih.govnih.gov |
| 8.5 | Substrate binding loop is permissive for substrate binding | High | nih.gov |
This compound Synthetase Structure
This compound Synthetase (GARS), also known as PurD, catalyzes the conversion of phosphoribosylamine (B1198786) (PRA), glycine, and ATP to form GAR, ADP, and inorganic phosphate (B84403). acs.orgnih.gov The structural elucidation of GARS from various organisms, including Escherichia coli, has provided significant insights into its mechanism of action. acs.org
GARS is composed of four domains designated as N, A, B, and C. acs.orgrcsb.org The N, A, and C domains are clustered together to form a large, central core structure. acs.org In contrast, the smaller B domain extends outward from this core. acs.orgrcsb.org This spatial arrangement is crucial for the enzyme's catalytic activity and conformational dynamics.
The active site of GARS is situated in a cleft formed between the large core domain (composed of the N, A, and C domains) and the extended B domain. acs.orgwikipedia.org The binding of substrates is a coordinated effort involving different domains. The A and B domains are primarily responsible for binding ATP, while the N and C domains confer specificity for the other substrates, namely PRA and glycine. acs.orgwikipedia.org The N-terminal domain of GARS shares structural similarity with a region of this compound transformylase. acs.orgwikipedia.org
The structure of GARS is not static; it exhibits conformational flexibility that is integral to its catalytic cycle. The B domain is connected to the main core by two hinge regions, which are thought to facilitate interdomain movement. acs.orgrcsb.org Molecular dynamics simulations and comparisons of GARS structures from different organisms have suggested that the B domain is mobile. nih.govoup.com This movement is likely essential for enclosing the active site and positioning the substrates for catalysis. Specifically, a loop within the B domain plays a role in fixing the position of the β- and γ-phosphate groups of the bound ATP. nih.gov
This compound Transformylase Structure
This compound Transformylase (GART), also referred to as GAR Tfase or PurN, catalyzes the formylation of GAR to produce formylthis compound (fGAR), utilizing 10-formyltetrahydrofolate as the formyl donor. nih.govwikipedia.org In humans, this enzymatic activity is part of a trifunctional protein that also includes GARS and aminoimidazole ribonucleotide synthetase (AIRS) activities. wikipedia.orgnih.gov
In its crystallized form, GART from E. coli exists as a dimer. nih.gov However, in solution, its association state is pH-dependent, with the enzyme being monomeric at its optimal catalytic pH of 7.5 and dimeric at a lower pH. nih.gov Each monomer of GART is organized into two distinct domains. nih.gov These domains are connected by a central, primarily parallel, seven-stranded β-sheet. nih.govwikipedia.org The N-terminal domain features a Rossmann-type mononucleotide fold. nih.govwikipedia.org The active site is located in a long, narrow cleft that stretches between the two domains. nih.gov This cleft houses the binding sites for both the GAR substrate and the folate cofactor. nih.govwikipedia.org
Mechanistic Studies of Glycinamide Ribonucleotide Enzyme Catalysis
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable in providing atomic-level insights into the catalytic mechanisms of enzymes. These approaches complement experimental studies by offering a detailed view of transient states and energetic landscapes that are often difficult to capture through empirical methods.
The analysis of the free-energy profile along a reaction coordinate is a powerful computational tool for understanding the energetics of an enzymatic reaction. A study on glycinamide (B1583983) ribonucleotide synthetase (PurD), the enzyme responsible for the preceding step in the de novo purine (B94841) biosynthesis pathway, provides a pertinent example of this approach. nih.gov Researchers developed a computational protocol to examine the free-energy change during the phosphorylation of glycine (B1666218), a key step in the formation of GAR. nih.gov
This analysis, which combined a perturbation method with a quantum mechanics and molecular mechanics (QM/MM) hybrid model, allowed for the calculation of the free-energy profile along the minimum energy path of the reaction. nih.gov The study revealed that during the formation of the glycyl-phosphate intermediate, the distribution of partial atomic charges within the substrate molecules was delocalized, a factor that significantly influences the interaction with charged amino acid residues in the enzyme's active site. nih.gov
To accurately model the complex chemical transformations that occur within an enzyme's active site, hybrid QM/MM models are frequently employed. researchgate.netresearchgate.net These models treat the region of the system where bond-breaking and bond-forming events occur with high-level quantum mechanics, while the surrounding protein and solvent environment are described using more computationally efficient molecular mechanics. researchgate.net
A combined QM/MM and molecular dynamics study of E. coli GAR transformylase has provided significant insights into the formyl transfer reaction. researchgate.net The results of this study indicated a direct one-carbon unit transfer from the cofactor, N¹⁰-formyltetrahydrofolate, to the substrate, GAR, rather than a stepwise mechanism. researchgate.net The surrounding active site residues were found to play a critical role in orienting the substrates in a favorable position for reaction through a network of hydrogen bonds. researchgate.net The transition state and the minimum energy pathway for the reaction were successfully located on the potential energy surface. researchgate.net A key finding was that the removal of the surrounding residues and water molecules from the computational model led to a significant increase in the activation energy, from 145.1 kJ/mol to 243.3 kJ/mol, highlighting the essential role of the enzyme environment in catalysis. researchgate.net
In silico methods, such as molecular docking, are valuable for predicting the binding modes of substrates and inhibitors to an enzyme's active site and for understanding the key interactions that govern binding affinity and specificity. nih.gov One such study focused on the inhibition of human GAR transformylase by several folate-based ligands. nih.gov
Using Autodock 4.2, the researchers performed docking simulations to determine the binding compatibility of a dataset of folate ligands with the GART enzyme. nih.gov The results of this in silico analysis suggested that these folate ligands could serve as potential inhibitors of GART, providing a basis for the rational design of new therapeutic agents. nih.gov
Site-Directed Mutagenesis and Mechanistic Probes
Site-directed mutagenesis is a powerful experimental technique used to probe the functional roles of specific amino acid residues in an enzyme's active site. nih.gov By systematically replacing key residues and analyzing the kinetic and binding properties of the resulting mutant enzymes, researchers can deduce the contribution of each residue to substrate binding and catalysis. nih.gov
In a study of human GAR transformylase, site-directed mutagenesis was employed to investigate the roles of the highly conserved active site residues N106, H108, and D144, as well as the semi-conserved K170. nih.gov The results of this study provided crucial insights into the catalytic mechanism of the human enzyme and highlighted differences when compared to the E. coli enzyme. nih.gov
| Mutant | kcat (s⁻¹) | Km (GAR) (µM) | Km (fDDF) (µM) | kcat/Km (GAR) (M⁻¹s⁻¹) | kcat/Km (fDDF) (M⁻¹s⁻¹) |
| Wild-Type | 3.1 ± 0.1 | 12 ± 1 | 4.3 ± 0.4 | 2.6 x 10⁵ | 7.2 x 10⁵ |
| N106A | No activity detected | - | - | - | - |
| N106Q | 0.041 ± 0.001 | 11 ± 1 | 2.5 ± 0.3 | 3.7 x 10³ | 1.6 x 10⁴ |
| H108A | No activity detected | - | - | - | - |
| D144A | No activity detected | - | - | - | - |
| D144E | No activity detected | - | - | - | - |
| K170R | 1.2 ± 0.1 | 11 ± 2 | 2.9 ± 0.5 | 1.1 x 10⁵ | 4.1 x 10⁵ |
This table presents a selection of the kinetic data obtained from the site-directed mutagenesis study of human GAR transformylase. fDDF (10-formyl-5,8-dideazafolate) is a substrate analog. Data sourced from nih.gov.
The study found that only the conservative substitutions N106Q and K170R resulted in catalytically active enzymes, albeit with reduced activity compared to the wild-type. nih.gov All other mutations at these positions led to inactive enzymes. nih.gov Interestingly, all the inactive mutants were still able to bind both substrates, indicating that the loss of activity was due to a disruption of the catalytic step rather than a failure to form the ternary complex. nih.gov
Spectroscopic Techniques in Enzyme Mechanism Elucidation
Spectroscopic techniques provide valuable information about the structural and dynamic properties of enzymes and their interactions with ligands. In the study of human GAR transformylase, circular dichroism (CD) spectroscopy was used to assess the secondary structure of the wild-type and mutant enzymes. nih.gov CD analysis confirmed that the mutations did not cause significant global changes in the protein's secondary structure, suggesting that the observed effects on activity were due to specific local changes in the active site. nih.gov
Furthermore, initial velocity studies, a cornerstone of enzyme kinetics, rely on spectrophotometry to monitor the progress of the reaction over time. nih.gov In the case of GAR transformylase, the assay monitors the formation of 5,8-dideazafolate at a wavelength of 295 nm. nih.gov These kinetic assays are fundamental for determining key enzymatic parameters such as kcat and Km, which are essential for characterizing the efficiency and substrate affinity of the wild-type and mutant enzymes. nih.gov
Glycinamide Ribonucleotide Analogs and Inhibitors
Design Principles for Inhibitors Targeting Purine (B94841) Biosynthesis
The rational design of inhibitors targeting GARTfase and, more broadly, the purine biosynthesis pathway, is primarily centered on exploiting the molecular intricacies of the enzyme's active site. Two principal strategies have emerged: the development of antimetabolites that mimic the folate cofactor and the creation of substrate analogs that mimic glycinamide (B1583983) ribonucleotide itself. Structure-based drug design, aided by high-resolution crystal structures of GARTfase, has been instrumental in the refinement of these inhibitors to enhance potency and selectivity.
Folate Antimetabolites and GARTfase Inhibition
Folate antimetabolites represent a major class of GARTfase inhibitors. These compounds are designed to compete with the natural cofactor, 10-formyltetrahydrofolate, for binding to the folate-binding site on the enzyme. By mimicking the structure of the natural folate substrate, these molecules can effectively block the formyl transfer reaction, thereby halting purine synthesis.
Prominent examples of folate antimetabolites targeting GARTfase include Lometrexol (DDATHF), LY309887, and AG2034. acs.org Lometrexol was one of the first potent and specific inhibitors of GARTfase to be developed. acs.org Its design was a significant step forward in targeting this enzyme. Building on this, LY309887 was developed as a second-generation inhibitor with a modified chemical structure intended to improve its pharmacological profile. acs.org AG2034 was designed based on the X-ray crystal structure of the GARTfase domain, representing a more targeted, structure-based approach to inhibitor development. nih.gov
A critical feature of many folate antimetabolites is their ability to be polyglutamated within the cell by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate (B1630785) residues to the inhibitor molecule, which traps the inhibitor inside the cell and can also increase its affinity for GARTfase. The polyglutamated forms of these inhibitors are often more potent than the parent monoglutamate forms.
Substrate Analogs as Inhibitors
Another key strategy in the design of GARTfase inhibitors is the development of molecules that mimic the substrate, glycinamide ribonucleotide. These substrate analogs are designed to bind to the GAR binding site of the enzyme, thereby competitively inhibiting the binding of the natural substrate. This approach has led to the exploration of various chemical modifications of the GAR scaffold, including the synthesis of carbocyclic and phosphonate (B1237965) analogs.
Carbocyclic analogs of this compound are molecules in which the ribose sugar ring is replaced by a carbocyclic ring. This modification is intended to create a more stable molecule that is resistant to enzymatic cleavage while retaining the key structural features necessary for binding to the GARTfase active site. Research has shown that a carbocyclic analog of this compound can act as a substrate for mammalian GARTfase, with a binding affinity (Km) comparable to the natural substrate. nih.gov This finding indicates that the ribose ring oxygen is not essential for enzyme recognition and that the carbocyclic scaffold can be accommodated within the active site. nih.gov While this particular analog was found to be a substrate, the principle supports the potential for designing inhibitory carbocyclic analogs through further modification.
Phosphonate analogs of this compound are designed to mimic the transition state of the formyl transfer reaction catalyzed by GARTfase. In these analogs, the phosphate (B84403) group of GAR is replaced by a more stable phosphonate group. Phosphonates are known to be effective mimics of the tetrahedral transition states that occur in many enzymatic reactions involving phosphate esters. The rationale behind this design is that an inhibitor that closely resembles the transition state will bind to the enzyme with very high affinity, potentially orders of magnitude tighter than the substrate itself. While the design of phosphonate analogs is a well-established principle in medicinal chemistry for targeting phosphate-metabolizing enzymes, specific research detailing the synthesis and evaluation of phosphonate analogs of this compound as GARTfase inhibitors is not extensively documented in publicly available literature.
Biochemical Characterization of Inhibitor Activity
The evaluation of novel GARTfase inhibitors relies on a suite of biochemical assays to determine their potency, selectivity, and mechanism of action. These assays are crucial for understanding the structure-activity relationships of a series of compounds and for guiding further inhibitor design.
A primary method for characterizing inhibitor potency is the determination of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.
Enzyme activity is typically monitored spectrophotometrically by following the production of the product, formylthis compound (fGAR), or the consumption of the cofactor, 10-formyltetrahydrofolate. For instance, the conversion of 10-formyl-5,8-dideazafolate can be monitored by a change in absorbance. nih.gov Cellular assays are also critical to assess an inhibitor's efficacy in a biological context. These assays measure the inhibitor's ability to inhibit cell growth, often using cancer cell lines. The cytotoxic activity is typically reported as an IC50 value, the concentration of the compound that inhibits cell proliferation by 50%. nih.govnih.gov To confirm that the cytotoxic effect is due to the inhibition of the purine biosynthesis pathway, rescue experiments are often performed where the addition of a purine source, such as hypoxanthine (B114508), is shown to reverse the growth-inhibitory effects of the compound. nih.govnih.gov
| Compound | Target | Inhibition Metric | Value | Cell Line |
| AG2034 | Human GARTfase | Ki | 28 nM | N/A |
| AG2034 | Cell Growth | IC50 | 4 nM | L1210 |
| AG2034 | Cell Growth | IC50 | 2.9 nM | CCRF-CEM |
| 10-methylthio-DDACTHF (10R-3) | rhGAR Tfase | Ki | 210 nM | N/A |
| 10-methylthio-DDACTHF (10R-3) | Cell Growth | IC50 | 80 nM | CCRF-CEM |
| 10-methylthio-DDACTHF (10S-3) | rhGAR Tfase | Ki | 180 nM | N/A |
| 10-methylthio-DDACTHF (10S-3) | Cell Growth | IC50 | 50 nM | CCRF-CEM |
| Tetrazole Analog (12) | rhGAR Tfase | Ki | 130 nM | N/A |
| Tetrazole Analog (12) | Cell Growth | IC50 | 40 nM | CCRF-CEM |
Table 1: Biochemical and Cellular Activity of Selected GARTfase Inhibitors. This table summarizes the inhibitory potency of various compounds against recombinant human GARTfase (rhGAR Tfase) and their cytotoxic effects on cancer cell lines. Data is compiled from multiple sources. nih.govnih.govnih.gov
Stereoselective Synthesis of this compound Analogs
The synthesis of GAR and its analogs, particularly inhibitors, often requires precise control of stereochemistry, as biological activity is highly dependent on the three-dimensional arrangement of atoms. The development of stereoselective synthetic routes is crucial for producing enantiomerically pure compounds for biological evaluation.
A diastereoselective synthesis of the biologically active β-anomer of this compound (β-GAR) has been developed starting from D-ribose. This multi-step process yields the desired product without contamination from the α-anomer. Key steps in this synthesis include:
Protection and Acylation: D-ribose is first protected with an acetonide group, followed by acylation of the C-1 and C-5 positions.
Stereoselective Azide (B81097) Displacement: A tin tetrachloride-promoted displacement of the anomeric acetate (B1210297) with an azide group establishes the crucial β-configuration at the anomeric center.
Amide Coupling: Following reduction of the azide to an amine, the resulting ribosylamine is coupled with a protected glycine (B1666218) derivative (e.g., Cbz-glycine) using coupling agents like DCC and DMAP to form the glycosidic amide bond.
Deprotection and Phosphorylation: Subsequent steps involve deprotection of the hydroxyl groups and phosphorylation at the C-5 position to yield the final β-GAR product.
This general strategy can be adapted to create a variety of analogs by using modified ribose or glycine starting materials.
Furthermore, the importance of stereochemistry is highlighted in the synthesis of specific GART inhibitors. For example, the asymmetric synthesis of the two diastereomers of 10-methylthio-DDACTHF (designated 10R-3 and 10S-3) was undertaken to evaluate the impact of the stereocenter at the C10 position. nih.govnih.gov This synthesis allowed for the isolation and individual testing of each diastereomer, revealing subtle differences in their biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies of Inhibitors
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For GART inhibitors, SAR studies have guided the optimization of lead compounds to enhance potency and selectivity.
Folate Analog Inhibitors: Most potent GART inhibitors are analogs of tetrahydrofolate. SAR studies have explored modifications to three main regions of these molecules: the heterocyclic core, the C10-bridge region, and the L-glutamate side chain.
L-Glutamate Moiety: The γ-carboxyl group of the glutamate tail is crucial for intracellular retention via polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). However, this can also be a liability. In one study, replacing this γ-carboxyl group with a tetrazole ring resulted in Compound 12. nih.gov This analog was a potent GART inhibitor (Ki = 130 nM) that could no longer be polyglutamated but still exhibited powerful purine-sensitive cytotoxic activity (IC50 = 40 nM). nih.gov This demonstrated that polyglutamation is not an absolute requirement for potent cellular activity if the intrinsic inhibitory potency is high enough. nih.gov
C10 Stereochemistry: The stereochemistry at the C10 position of folate analogs has been shown to be important. The asymmetric synthesis and evaluation of the 10R and 10S diastereomers of 10-methylthio-DDACTHF revealed that both were potent inhibitors of recombinant human GART (rhGART), with the 10S form being slightly more active in both enzymatic and cell-based assays (Ki = 180 nM and IC50 = 50 nM for 10S vs. Ki = 210 nM and IC50 = 80 nM for 10R). nih.govnih.gov This indicates that while not a dramatic difference, the stereochemistry at this position does influence the interaction with the enzyme.
Bridge Modifications: In a series of 5-substituted pyrrolo[3,2-d]pyrimidine analogs, the nature of the "bridge" connecting the heterocyclic core to the benzoyl ring was investigated. acs.org A crystal structure of GART in complex with an inhibitor showed that the length and angle of this bridge, dictated by the atoms used (e.g., C-O vs. C-S vs. C-CH2), significantly impacted inhibitory activity. A compound with a 5-atom bridge was a potent inhibitor (Ki = 0.33 µM), whereas a related compound with a shorter 3-atom bridge showed no detectable inhibition. acs.org This highlights the precise spatial requirements of the folate-binding pocket.
These SAR studies provide a detailed map of the pharmacophore for GART inhibition, guiding the rational design of new, more effective therapeutic agents.
Cellular and Physiological Implications of Glycinamide Ribonucleotide Pathway Perturbation
Nucleotide Pool Alterations in Response to Pathway Modulation
Modulation of the glycinamide (B1583983) ribonucleotide pathway directly affects the intracellular concentrations of purine (B94841) nucleotides. These alterations are a key mechanism through which cells sense and respond to metabolic stress.
When purine synthesis is inhibited, a significant decrease in the intracellular concentrations of key nucleotides is observed. For example, depleting purines with methotrexate (B535133) (MTX) in cells led to a greater than two-fold decrease in the intracellular concentration of ATP (from ~14 mM to ~5 mM) and ADP (from ~120 µM to ~50 µM). nih.gov Such a drastic reduction in these energy-carrying and signaling molecules has widespread effects on cellular metabolism and function.
Interestingly, the relationship between synthesis rates and nucleotide pool sizes is not always linear. In studies of G1-arrested S49 T lymphoma cells, despite a 95% reduction in the rate of purine biosynthesis, the total intracellular amounts of nucleotides were equivalent to those in normally proliferating cells. nih.gov Moreover, the concentrations of these nucleotides were actually 30-50% higher in the growth-arrested cells. nih.gov This paradoxical finding is explained by a concurrent and profound inhibition of nucleic acid synthesis (both RNA and DNA). nih.gov With consumption pathways stalled, the reduced de novo synthesis is sufficient to maintain or even increase the concentration of the nucleotide pool, illustrating the importance of feedback inhibition in regulating the purine pathway. nih.gov
Glycinamide Ribonucleotide Synthetase Levels and Cellular Aging
Cellular aging, or senescence, is a state of irreversible growth arrest that is associated with a host of metabolic changes. Research has pointed to a connection between the enzymes of the purine biosynthesis pathway and the aging process.
A study monitoring four human fibroblast cell lines (two diploid, one monosomy 21, and one trisomy 21) from early passages until they reached senescence observed a consistent increase in the activity of this compound synthetase (GARS) as the cells aged in vitro. nih.gov This suggests that the expression or activity of GARS, the enzyme responsible for synthesizing this compound, is modulated during the cellular aging process. nih.gov The implications of this increased enzyme level in aged cells are still being explored but may relate to altered metabolic demands or stress responses in senescent cells. nih.gov
| Cell Line Type | Observation During In Vitro Aging | Reference |
| Human Fibroblasts (Diploid) | Increased GARS enzyme activity | nih.gov |
| Human Fibroblasts (Monosomy 21) | Increased GARS enzyme activity | nih.gov |
| Human Fibroblasts (Trisomy 21) | Increased GARS enzyme activity | nih.gov |
This compound Pathway in Macrophage Function and Cytokine Secretion
Macrophages are key players in the immune system, and their function is tightly linked to their metabolic state. Glycine (B1666218), the amino acid precursor for this compound, has been shown to modulate macrophage activity.
Glycine can influence the polarization of macrophages, which is the process by which they adopt different functional phenotypes, such as the pro-inflammatory M1 state or the anti-inflammatory M2 state. nih.govresearchgate.net Specifically, glycine has been found to inhibit the polarization of M1 macrophages. researchgate.net Mechanistically, glycine can prevent the activation of the critical pro-inflammatory signaling pathway, nuclear factor-κB (NF-κB), by inhibiting the degradation of its inhibitor, IκB. nih.gov By influencing glycine availability and metabolism, the pathway leading to this compound can indirectly impact the inflammatory response of macrophages and their subsequent secretion of cytokines, which are the signaling molecules that orchestrate the immune response. nih.govnih.gov
| Immune Cell | Precursor/Metabolite | Effect on Function | Signaling Pathway Involved | Reference |
| Macrophage | Glycine | Inhibits M1 polarization | Prevents NF-κB activation | nih.govresearchgate.net |
Purine Biosynthesis in Tumoral Cell Lines and Response to Folate Levels
Cancer cells are characterized by their rapid proliferation, which creates a high demand for nucleotides for DNA and RNA synthesis. nih.gov Consequently, the de novo purine biosynthesis pathway is often upregulated in cancer. mdpi.com This pathway is heavily dependent on the B-vitamin folate, which is required as a cofactor for two enzymatic steps. nih.gov
The concentration of folic acid in the cellular environment can significantly impact purine metabolism in tumor cells. Standard cell culture media often contain supraphysiological concentrations of folic acid. nih.gov When various human cancer cell lines were cultured in media with physiological levels of folic acid (25 nM), distinct alterations in their purine metabolism were observed. nih.gov Some cell lines, such as Jurkat and A549, accumulated ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), an intermediate that appears later in the purine synthesis pathway. nih.gov This accumulation suggests that under physiological folate conditions, the de novo purine biosynthesis flux is high, but the final steps, which are also folate-dependent, may become rate-limiting. nih.govnih.gov
In contrast, other cell lines like HeLa and EHEB did not accumulate ZMP under the same conditions, suggesting they are less dependent on the external folic acid supply to meet their purine nucleotide requirements. nih.gov This differential response highlights the metabolic heterogeneity among different cancers and their varying reliance on the de novo purine synthesis pathway and folate availability. nih.gov
| Cell Line | Doubling Time (Physiological Folate) | ZMP Accumulation (Physiological Folate) | Implied Dependence on Folate for Purine Synthesis | Reference |
| Jurkat | ~24 hours | Yes | High | nih.gov |
| A549 | ~24 hours | Yes | High | nih.gov |
| HeLa | ~24 hours | No | Low | nih.gov |
| EHEB | >48 hours | No | Low | nih.gov |
Advanced Research Methodologies and Future Directions in Glycinamide Ribonucleotide Research
Integrated Structural and Mechanistic Studies
A comprehensive understanding of the enzymes that process glycinamide (B1583983) ribonucleotide necessitates an integrated approach, combining structural biology with detailed mechanistic and kinetic analyses. This strategy allows researchers to correlate the three-dimensional architecture of an enzyme with its catalytic function.
One key enzyme, PurT-encoded glycinamide ribonucleotide transformylase, which catalyzes the formylation of GAR, has been shown to belong to the ATP-grasp superfamily. Structural studies have revealed that the conformation of its "T-loop" is highly sensitive to the identity of the nucleotide bound in its active site. This is in contrast to "P-loop" containing enzymes, where the binding motif's conformation remains largely unchanged regardless of nucleotide presence. This highlights how subtle structural changes, dictated by the bound ligand, can have significant implications for the enzyme's mechanism.
Furthermore, the modular nature of enzymes like GART, which exists as a trifunctional enzyme in humans, has been explored. Despite low amino acid sequence identity between the Escherichia coli and human GARTs, their tertiary structures are remarkably superimposable. This structural conservation has enabled the creation of chimeric enzymes by swapping domains between the two. Kinetic analysis of these hybrids has demonstrated that key kinetic properties, such as kcat and KM values, are "modularly encoded" and can be transferred by domain swapping. Such studies not only illuminate the structure-function relationship within these enzymes but also open avenues for engineering enzymes with novel properties.
Future research will likely focus on further integrating dynamic structural data from techniques like cryo-electron microscopy (cryo-EM) with steady-state and pre-steady-state kinetics to build comprehensive models of the entire catalytic cycle of GAR-metabolizing enzymes.
High-Resolution Crystallography of Enzyme-Ligand Complexes
X-ray crystallography has been instrumental in providing atomic-level details of the enzymes involved in GAR metabolism. High-resolution crystal structures of these enzymes, both in their unbound (apo) state and in complex with substrates, inhibitors, or nucleotide cofactors, have been pivotal in elucidating their catalytic mechanisms and guiding drug design efforts.
The crystal structure of E. coli this compound transformylase has been determined at a resolution of 3.0 Å. This revealed a dimeric structure where each monomer is divided into two domains connected by a seven-stranded β-sheet. A notable feature is a long, narrow cleft that stretches from a phosphate-binding site to a conserved aspartate residue (Asp144), which is believed to be a key component of the active site. This cleft is lined with highly conserved residues, suggesting its role as the binding pocket for GAR and the folate cofactor.
The table below summarizes key crystallographic data for enzymes that interact with this compound.
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligands Present |
| This compound Transformylase | Escherichia coli | 1KJJ | 1.75 | Mg2+, ATP-gamma-S |
| This compound Synthetase | Escherichia coli | 1GSO | 1.60 | None (Apo) |
| Formylthis compound Amidotransferase | Thermotoga maritima | 4R7G | 2.90 | Magnesium, ADP |
Future crystallographic studies will likely focus on capturing transient intermediate states of the enzymatic reaction. Using techniques like time-resolved crystallography could provide a "molecular movie" of the catalytic process, revealing dynamic conformational changes that are crucial for function but invisible in static structures.
Development of Novel Assay Systems for Enzyme Activity and Inhibition
The development of robust and efficient assay systems is fundamental for characterizing enzyme kinetics and for high-throughput screening (HTS) of potential inhibitors. Research in this area has moved from traditional radiolabeled assays to safer and more adaptable spectroscopic methods.
For GART, a common assay monitors the formation of 5,8-dideazafolate, a product analog, spectrophotometrically at 295 nm. This continuous assay allows for the determination of initial reaction velocities under various substrate concentrations, which is essential for detailed kinetic analysis. wikipedia.org
A novel approach for measuring the activity of enzymes like GARS in intact cells has also been developed. This system uses Tween 80 to permeabilize human fibroblasts or Chinese hamster ovary cells, allowing the substrates to enter the cell and the product, GAR, to be quantified. This method provides a more physiologically relevant context for measuring enzyme activity. The Vmax for GAR synthetase using this method was determined to be 5.19 nmol/5 x 105 cells/30 min for fibroblasts. nih.gov
The future in this field lies in the development of highly sensitive and miniaturized assays suitable for HTS. Fluorescence-based assays, for instance, offer high sensitivity and are amenable to automation, which is crucial for screening large compound libraries to identify novel inhibitors of GAR-metabolizing enzymes. mdpi.com These HTS platforms are essential for the initial stages of drug discovery.
Isotope Labeling and NMR for Pathway Elucidation
Isotope labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), is a powerful tool for tracing metabolic pathways and studying enzyme-ligand interactions at an atomic level. By replacing atoms such as 12C and 14N with their heavier stable isotopes (13C and 15N), researchers can follow the fate of molecules through complex biochemical networks.
In the context of GAR, which is synthesized from glycine (B1666218), studies have used 13C and 15N labeling to track glycine metabolism in vivo. For instance, solid-state 13C NMR measurements of intact soybean leaves labeled with 13CO2 have shown how glycine is incorporated into proteins. nih.gov Similar principles are applied in cellular systems to elucidate the flux through the de novo purine (B94841) synthesis pathway. By supplying isotopically labeled precursors, the incorporation of these labels into GAR, and subsequently into purine nucleotides, can be quantified, providing a dynamic view of the pathway's activity under different physiological conditions.
NMR spectroscopy is also invaluable for studying the structural and dynamic details of enzyme-substrate interactions. Specific isotopic labeling of either the enzyme or the ligand can simplify complex NMR spectra, allowing researchers to "turn on" signals from selected sites while the rest of the molecule remains "NMR-invisible". acs.org This approach can pinpoint which residues in an enzyme are involved in binding GAR and can characterize the conformational changes that occur upon binding. Future directions will involve applying these sophisticated NMR techniques to study the interactions within the purinosome, the multi-enzyme complex responsible for de novo purine synthesis.
Functional Genomic and Proteomic Approaches
Functional genomics and proteomics offer a global perspective on cellular processes by systematically studying the entire set of genes (genome) and proteins (proteome). These approaches are crucial for understanding how the expression and function of enzymes involved in GAR metabolism are regulated in health and disease.
Proteomic analyses, often using mass spectrometry, have been employed to identify and quantify the enzymes of the purine and pyrimidine (B1678525) metabolic pathways in various organisms and conditions. For example, proteomic profiling has been used to study altered purine metabolism in the context of acute kidney injury, revealing significant changes in the abundance of specific metabolic enzymes. nih.gov Such studies can identify potential biomarkers and therapeutic targets.
Computational Drug Design and Virtual Screening
Computational methods have become an indispensable tool in modern drug discovery, accelerating the identification and optimization of new enzyme inhibitors. These approaches are particularly valuable for targeting enzymes in the GAR metabolic pathway, such as GART, which is a validated target for cancer chemotherapy.
Virtual screening involves the use of computer algorithms to screen large libraries of chemical compounds against the three-dimensional structure of a target enzyme. nih.govnih.gov By predicting how well different molecules might bind to the enzyme's active site, this method can prioritize a smaller, more manageable number of compounds for experimental testing. This significantly reduces the time and cost associated with traditional high-throughput screening. For GART, computational docking studies can be used to predict the binding modes of potential inhibitors, providing insights into the key interactions that confer affinity and specificity.
Beyond virtual screening, computational modeling can be used to understand the enzyme's catalytic mechanism in greater detail. Quantum mechanics/molecular mechanics (QM/MM) methods can model the chemical reactions occurring in the active site, helping to elucidate transition states and reaction pathways. This detailed mechanistic understanding can then be used to design novel inhibitors that specifically target key states in the catalytic cycle. The future will see an increased use of artificial intelligence and machine learning algorithms to improve the accuracy of binding predictions and to design novel molecules with desired inhibitory properties from scratch.
Genetic Engineering and Mutagenesis for Enzyme Characterization
Site-directed mutagenesis has been extensively used to study human GART. By substituting conserved active site residues like N106, H108, and D144 with other amino acids, researchers have confirmed their essential roles in catalysis. Kinetic analysis of these mutant enzymes often reveals a dramatic loss of activity, and substrate binding studies can determine whether the mutation affects the binding of GAR, the folate co-substrate, or both.
The table below shows the effects of specific mutations on the catalytic activity of human GART.
| Mutation | Relative Activity (%) | Role of Original Residue |
| N106Q | < 0.1 | Essential for catalysis |
| H108A | < 0.1 | Essential for catalysis |
| D144A | < 0.1 | Essential for catalysis |
| K170R | 10 | Semi-conserved, contributes to activity |
Data derived from studies on human GART where wild-type activity is 100%.
Furthermore, genetic engineering has been used to create chimeric enzymes by combining domains from different organisms, such as E. coli and humans. These studies have shown that it is possible to swap functional modules between enzymes, providing insights into their evolution and the structural basis of their kinetic properties. Future applications of these techniques will involve creating enzymes with altered substrate specificities or enhanced stability, which could have biotechnological applications. Moreover, systematic mutagenesis approaches, creating comprehensive "mutability landscapes," can identify not only detrimental mutations but also neutral or beneficial ones, guiding future enzyme engineering efforts.
Q & A
Q. What experimental methodologies are used to characterize the structural and functional roles of glycinamide ribonucleotide (GAR) in de novo purine synthesis?
GAR is a key intermediate in purine biosynthesis, requiring structural characterization via X-ray crystallography (e.g., E. coli GAR synthetase structure resolved at 2.1 Å) and functional assays like isotope tracing to track substrate flux . Researchers often use recombinant enzyme systems (e.g., multifunctional proteins from E. coli) to study catalytic activity, coupled with kinetic analyses (e.g., and ) to quantify substrate binding and turnover .
Q. How can researchers detect and quantify GAR in cellular extracts?
High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for separating and quantifying GAR. For higher sensitivity, mass spectrometry (LC-MS) with stable isotope-labeled internal standards (e.g., -GAR) is recommended to account for matrix effects . Radiolabeled -glycine can also trace GAR synthesis in cell lysates via scintillation counting .
Q. What are the challenges in isolating GAR-associated enzymes like this compound transformylase (GART)?
GART’s instability in vitro requires stringent purification protocols: affinity chromatography (e.g., His-tagged recombinant proteins), protease inhibitors, and reducing agents (e.g., DTT) to maintain activity. Activity assays must include cofactors like 10-formyltetrahydrofolate (10-CHO-THF) to prevent enzyme inactivation .
Advanced Research Questions
Q. How can structural biology resolve controversies in GART’s catalytic mechanism?
Multisubstrate adduct crystallography (e.g., ternary complexes with GAR and 10-CHO-THF) identifies active-site residues critical for catalysis. For example, E. coli GART studies at 1.96 Å resolution revealed a conserved aspartate residue (Asp144) stabilizing the transition state via hydrogen bonding . Mutagenesis (e.g., D144A) combined with stopped-flow kinetics can validate mechanistic hypotheses .
Q. What strategies address conflicting data on substrate channeling in purine biosynthetic enzymes?
Discrepancies in substrate diffusion vs. direct transfer (e.g., between GAR synthetase and GART) are resolved via fluorescence resonance energy transfer (FRET) to monitor protein-protein interactions and isotopic pulse-chase experiments to track intermediate compartmentalization . Computational modeling (MD simulations) further predicts channeling efficiency .
Q. How are structure-based inhibitors of GART designed to overcome folate dependency in cancer cells?
Rational drug design leverages GART crystal structures to optimize inhibitors like 10-(trifluoroacetyl)-5,10-dideazaacyclic-THF (Ki = 0.8 nM), which mimics the folate cofactor but resists polyglutamylation. In vitro screens using recombinant human GART and cytotoxicity assays in folate-depleted media validate selectivity .
Q. What experimental models are used to study GAR’s role in nucleotide pool imbalances during chemotherapy?
CRISPR-edited cell lines (e.g., GART-knockout HEK293) combined with metabolomics (LC-MS/MS) quantify purine intermediates under antifolate treatment (e.g., pemetrexed). Isotope-labeling (e.g., -glucose) tracks metabolic flux shifts toward salvage pathways .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., enzyme localization in cytosolic vs. mitochondrial fractions), cross-validate via subcellular fractionation with marker enzymes (e.g., lactate dehydrogenase for cytosol) and immunofluorescence microscopy .
- Inhibitor Screening : Prioritize compounds with >100-fold selectivity over related folate-dependent enzymes (e.g., AICAR transformylase) using enzyme-coupled assays and ITC (isothermal titration calorimetry) for binding affinity validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
